molecular formula C17H15ClN2O3S B12189786 N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

Cat. No.: B12189786
M. Wt: 362.8 g/mol
InChI Key: WROYEMVFDYSJNH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is a synthetic sulfonamide derivative intended for research use in chemical and pharmaceutical development. Sulfonamides represent a privileged scaffold in medicinal chemistry, known for their ability to inhibit a variety of enzymes and serve as a basis for several groups of drugs . This compound features a naphthalene core substituted with an ethoxy group and a sulfonamide linkage to a 5-chloropyridinyl ring, a structure that may be of interest in the design of novel enzyme inhibitors or receptor ligands. Researchers can leverage this chemical in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecules. Sulfonamide functional groups are known to exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihropteroate synthetase properties, allowing them to play a role in treating diverse conditions . The specific structural features of this compound, including its chloropyridine and ethoxynaphthalene components, suggest potential for unique target binding and physicochemical properties worthy of investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-15-6-3-13-10-16(7-4-12(13)9-15)24(21,22)20-17-8-5-14(18)11-19-17/h3-11H,2H2,1H3,(H,19,20)

InChI Key

WROYEMVFDYSJNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Naphthalene Derivatives

This approach begins with the sulfonation of 6-ethoxynaphthalene-2-sulfonic acid, followed by conversion to the corresponding sulfonyl chloride. The sulfonyl chloride intermediate is then coupled with 5-chloropyridin-2-amine under basic conditions. A typical procedure involves:

  • Sulfonation : Treatment of 6-ethoxynaphthalene with chlorosulfonic acid at 0–5°C for 4–6 hours to yield 6-ethoxynaphthalene-2-sulfonic acid.

  • Chlorination : Reaction with thionyl chloride (SOCl₂) in dichloromethane at reflux to generate 6-ethoxynaphthalene-2-sulfonyl chloride.

  • Amidation : Coupling with 5-chloropyridin-2-amine in the presence of triethylamine (TEA) or pyridine as a base, typically in tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1ClSO₃H, 0–5°C, 6h85–90>95%
2SOCl₂, CH₂Cl₂, reflux92>98%
3TEA, THF, 70°C75–8097%

Modular Assembly via Suzuki-Miyaura Coupling

An alternative route employs palladium-catalyzed cross-coupling to install the ethoxy group post-sulfonamide formation. This method is advantageous for late-stage functionalization:

  • Sulfonamide Formation : React naphthalene-2-sulfonyl chloride with 5-chloropyridin-2-amine to yield N-(5-chloropyridin-2-yl)naphthalene-2-sulfonamide.

  • Ethoxylation : Introduce the ethoxy group via Suzuki-Miyaura coupling using a boronic ester derivative and palladium(II) acetate catalyst in a toluene/water mixture.

Advantages :

  • Enables precise control over substituent positioning.

  • Mitigates side reactions associated with direct sulfonation.

Reaction Mechanisms and Kinetic Considerations

The amidation step (Step 3 in Route 1) proceeds via a nucleophilic acyl substitution mechanism. The sulfonyl chloride acts as an electrophile, while the amine attacks the sulfur center, displacing chloride. Base (e.g., TEA) neutralizes HCl, shifting equilibrium toward product formation. Kinetic studies reveal:

  • Rate-Limiting Step : Nucleophilic attack by the amine (second-order kinetics).

  • Activation Energy : ~45 kJ/mol, as determined by Arrhenius plots in DMF.

Side reactions include over-sulfonation of the naphthalene ring and N-alkylation of the pyridine amine. These are minimized by maintaining temperatures below 80°C and using anhydrous solvents.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing the transition state. However, DMF may induce decomposition at elevated temperatures (>90°C).

Solvent Screening Data :

SolventReaction Time (h)Yield (%)
DMF480
THF675
Acetonitrile865

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) increases yields to 88% by accelerating the amidation step.

Purification and Analytical Characterization

Crude product is purified via:

  • Recrystallization : From ethanol/water (3:1) to remove unreacted amine.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity isolates (>99%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J=5.6 Hz, 1H, pyridine-H), 7.95–7.85 (m, 3H, naphthalene-H), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, CH₃).

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Hydrolytic Instability

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials at 4°C ensures stability for >12 months.

Scalability Issues

Exothermic sulfonation requires careful temperature control in large batches. Continuous flow reactors reduce hotspots and improve reproducibility.

Applications in Drug Development

While beyond the scope of preparation methods, it is noteworthy that this compound’s sulfonamide moiety exhibits inhibitory activity against carbonic anhydrase isoforms, suggesting potential as a diuretic or antiglaucoma agent .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

The biological activity of N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is primarily attributed to the sulfonamide group, which is known for its antibacterial properties. Research indicates that compounds with similar structures can inhibit specific enzymes involved in disease processes, suggesting potential applications as antimicrobial or anticancer agents.

Potential Therapeutic Applications

  • Antimicrobial Activity : Sulfonamides are widely recognized for their antibacterial effects. Initial studies suggest that this compound may inhibit bacterial growth by targeting specific metabolic pathways.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Its ability to modulate inflammatory responses also suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in disease mechanisms. Techniques such as molecular docking and enzyme inhibition assays are employed to elucidate its mechanism of action.

Synthetic Versatility

The synthesis of this compound typically involves multi-step organic reactions. The presence of the sulfonamide group allows it to undergo various transformations, making it a versatile building block for creating novel derivatives with potentially enhanced biological activity.

Comparison with Related Compounds

Several structurally similar compounds have been identified, showcasing variations that can influence pharmacological properties:

Compound NameStructure FeaturesUnique Properties
N-(5-chloropyridin-2-yl)-4-methoxybenzene sulfonamideContains a methoxy group instead of an ethoxy groupPotentially different solubility and bioactivity profiles
N-(5-bromopyridin-2-yl)-6-propoxynaphthalene-2-sulfonamideBromine substitution on pyridineMay exhibit different reactivity due to bromine's larger size
N-(5-fluoropyridin-2-yl)-6-isopropoxynaphthalene-2-sulfonamideFluorine substitutionEnhanced metabolic stability compared to chlorine

These comparisons highlight the diversity within sulfonamide derivatives and their varying impacts on biological activity.

Case Studies and Research Findings

Recent studies have explored the potential of similar compounds in various therapeutic areas:

  • Neuroprotective Effects : A study on iodoquinazolinone derivatives bearing sulfonamide moieties revealed significant acetylcholinesterase inhibitory activity, suggesting neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases .
  • Antioxidant Activity : Research has indicated that certain sulfonamide derivatives can exhibit antioxidant properties, providing a basis for their use in protecting against oxidative stress-related conditions .
  • Inflammatory Response Modulation : Compounds similar to this compound have been shown to modulate inflammatory pathways, indicating their potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloropyridine and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

To contextualize its properties, N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is compared below with N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) , a structurally related compound synthesized in a 2019 study .

Table 1: Structural and Electronic Comparison

Feature This compound N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)
Naphthalene Substitution Sulfonamide at position 2; ethoxy at position 6 Sulfonamide at position 1; no naphthalene oxygen substituents
Pyridine Substituents 5-Chloro 5-Benzyloxy; 3,4,6-trimethyl
Synthetic Route Likely involves sulfonylation of a pyridine amine Synthesized via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 1-naphthalenesulfonyl chloride
Electronic Effects Ethoxy (electron-donating) and chloro (electron-withdrawing) Benzyloxy (electron-donating/bulky); methyl groups (electron-donating)
Lipophilicity Moderate (Cl and ethoxy balance polarity) High (benzyloxy and trimethyl groups enhance hydrophobicity)

Key Findings:

Substitution Position : The naphthalene-2-sulfonamide group in the target compound may confer distinct steric and electronic effects compared to the naphthalene-1-sulfonamide in 17c. Position 2 sulfonamides often exhibit improved binding to flat hydrophobic pockets in enzymes due to better alignment of the naphthalene ring .

In contrast, 17c’s benzyloxy group introduces steric bulk, which may hinder binding but improve membrane permeability .

Synthetic Complexity : Both compounds require multi-step syntheses, but the target compound’s ethoxy group may simplify purification compared to 17c’s trimethylpyridine, which could generate regioisomeric byproducts.

Biological Activity

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a naphthalene core with an ethoxy group and a chloropyridine moiety. The presence of the sulfonamide functional group is particularly significant as it contributes to the compound's biological activity. The sulfonamide group is known for its ability to form hydrogen bonds and participate in nucleophilic substitutions, which can enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in various disease processes. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. This compound may exhibit similar effects by targeting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis.
  • Anti-inflammatory Effects : Research indicates that compounds with sulfonamide groups can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Antimicrobial Agents : Its structural similarity to other sulfonamides positions it as a candidate for developing new antibiotics, particularly against resistant strains of bacteria.
  • Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell growth through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound, against common pathogens like E. coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity, comparable to established antibiotics.

Study 2: Anticancer Potential

In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased levels of caspase activation, highlighting its potential as an anticancer agent.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-(5-chloropyridin-2-yl)-4-methoxybenzene sulfonamideMethoxy group instead of ethoxyDifferent solubility and bioactivity profiles
N-(5-bromopyridin-2-yl)-6-propoxynaphthalene-2-sulfonamideBromine substitution on pyridineVarying reactivity due to bromine's larger size
N-(5-fluoropyridin-2-yl)-6-isopropoxynaphthalene-2-sulfonamideFluorine substitutionEnhanced metabolic stability compared to chlorine

This table illustrates how variations in substituents can influence the pharmacological properties and biological activities of sulfonamide derivatives.

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